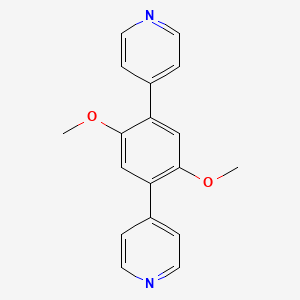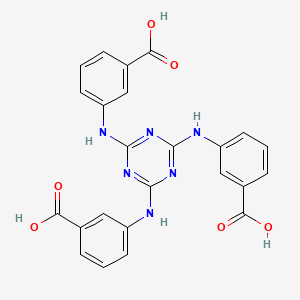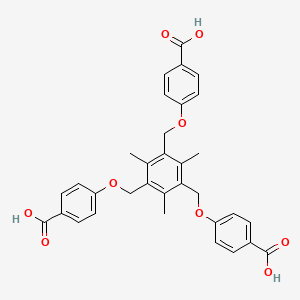
4,4'-(2,5-Dimethoxy-1,4-phenylene)dipyridine
描述
4,4’-(2,5-Dimethoxy-1,4-phenylene)dipyridine is an organic compound with the molecular formula C18H16N2O2. It is characterized by the presence of two pyridine rings connected through a 2,5-dimethoxy-1,4-phenylene linker. This compound is known for its applications in various fields, including material science and coordination chemistry .
作用机制
Target of Action
It’s known that this compound can be used as monomers to synthesize metal-organic frameworks (mofs) materials .
Mode of Action
It’s known that this compound can form complexes with other substances , which suggests that it may interact with its targets through complex formation.
Biochemical Pathways
Given its use in the synthesis of mofs, it may be involved in the formation of these complex structures .
Result of Action
It’s known that this compound can form a 3d twofold interpenetrating framework , which suggests that it may have structural effects at the molecular level.
Action Environment
It’s known that this compound is stable under normal room temperature conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,5-Dimethoxy-1,4-phenylene)dipyridine typically involves the reaction of 4,4’-diphenyl ether dicarboxylic acid with 4,4’-(2,5-dimethoxy-1,4-phenylene)dipyridine in the presence of a metal catalyst such as manganese sulfate. The reaction is carried out in a mixed solvent of methanol and dimethylacetamide at elevated temperatures (110°C) for an extended period (72 hours) to achieve a high yield .
Industrial Production Methods
化学反应分析
Types of Reactions
4,4’-(2,5-Dimethoxy-1,4-phenylene)dipyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Coordination Reactions: It acts as a ligand in coordination chemistry, forming complexes with metals such as zinc, cadmium, and cobalt.
Common Reagents and Conditions
Common reagents used in these reactions include metal salts (e.g., zinc nitrate, cadmium nitrate), solvents like N,N-dimethylformamide (DMF), and methanol. Reactions are typically conducted under reflux conditions or in sealed tubes at elevated temperatures .
Major Products
The major products formed from these reactions are metal-organic frameworks (MOFs) and coordination complexes, which have applications in catalysis, gas storage, and separation technologies .
科学研究应用
4,4’-(2,5-Dimethoxy-1,4-phenylene)dipyridine has several scientific research applications:
Material Science: It is used in the synthesis of MOFs, which are materials with high surface areas and tunable porosity.
Coordination Chemistry: The compound serves as a ligand to form various metal complexes with unique structural and functional properties.
Optoelectronics: Research has explored its potential in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
相似化合物的比较
Similar Compounds
4,4’-(2,5-Dimethyl-1,4-phenylene)dipyridine: This compound is similar in structure but has methyl groups instead of methoxy groups.
4,4’-Bipyridine: A simpler compound with two pyridine rings connected directly without any substituents.
Uniqueness
4,4’-(2,5-Dimethoxy-1,4-phenylene)dipyridine is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. This makes it a versatile ligand in coordination chemistry and a valuable building block in the synthesis of advanced materials .
属性
IUPAC Name |
4-(2,5-dimethoxy-4-pyridin-4-ylphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-21-17-11-16(14-5-9-20-10-6-14)18(22-2)12-15(17)13-3-7-19-8-4-13/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLTVIGJZBWUMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CC=NC=C2)OC)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline](/img/structure/B3177183.png)

![13-hydroxy-10,16-bis(4-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3177192.png)
![[1-(2S,5S)-2,5-Dimethylphospholanyl]-[2-(2S,5S)-2,5-dimethylphospholanyl-1-oxide]benzene](/img/structure/B3177200.png)









